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Introduction and Molecular Characterization

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist
Georgyi Gause and his wife Maria Brazhnikova, earning Gause the Stalin Prize for Medicine in 1946 for this
significant contribution [1]. This remarkable peptide is produced by the gram-positive bacterium
Aneurinibacillus migulanus (formerly Bacillus brevis) and represents one of the earliest known examples of
nonribosomal peptide synthesis in nature [1] [2]. GS has played a pivotal role in antimicrobial research and
was historically utilized in Soviet military hospitals during World War II to treat infected wounds,

demonstrating its clinical importance before the era of widespread antibiotic resistance [1].

The molecular structure of GS is characterized as a cyclic decapeptide with the primary sequence [cyclo-
(Val-Orn-Leu-D-Phe-Pro-)2], forming a symmetrical dimeric arrangement where two identical
pentapeptides are joined head-to-tail [1] [3]. This unique structure incorporates both proteinogenic amino
acids and unusual residues, including the non-proteinogenic amino acid ornithine and the D-stereoisomer of
phenylalanine, which contribute to its biological activity and stability [1]. With a molecular formula of
Ce60H92N12010 and a molar mass of 1141.470 g-mol~!, GS adopts a stable amphiphilic antiparallel B-sheet

structure in various environments, featuring hydrophobic valine and leucine side chains positioned opposite
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hydrophilic ornithine residues [1] [3]. This structural characteristic enables the molecule to interact

effectively with biological membranes, forming the basis for its mechanism of action.

Table 1: Fundamental Molecular Characteristics of Gramicidin S

Property Description

Primary Structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)2

Molecular Formula Ce60H92N12010

Molar Mass 1141.470 g-mol—1

Biosynthetic Class Nonribosomal peptide (NRPS)

Producing Organism Aneurinibacillus migulanus (Bacillus brevis)

Structural Features Cyclic decapeptide, amphiphilic 3-sheet, symmetrical dimer
Unusual Residues D-Phenylalanine, Ornithine

Biosynthesis and Molecular Assembly

The biosynthesis of Gramicidin S occurs through a nonribosomal peptide synthetase (NRPS) pathway,
representing a template-driven mechanism distinct from ribosomal peptide synthesis [1] [4]. This
sophisticated enzymatic machinery is encoded by the grs operon, which consists of three primary genes:
grsT, grsA, and grsB, all transcribed as a single transcriptional unit [4]. The biosynthesis is accomplished by
two multifunctional enzymes, Gramicidin S synthetase 1 (GrsA) and Gramicidin S synthetase 2 (GrsB),
which work in concert to activate, modify, and assemble the constituent amino acids into the final cyclic

structure [1].

The complex biosynthesis begins with GrsA, a 126 kDa protein containing three essential domains: an
adenylation (A) domain that activates phenylalanine using ATP, a thiolation (T) domain (also called
peptidyl carrier protein) where the activated amino acid becomes covalently attached to a 4'-

phosphopantetheine cofactor, and an epimerization (E) domain that converts L-phenylalanine to D-
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phenylalanine [1]. The second enzyme, GrsB (510 kDa), comprises four modules, each dedicated to
incorporating one specific amino acid (proline, valine, ornithine, and leucine) in the precise sequence of the
pentapeptide chain [1]. Each GrsB module contains condensation (C), adenylation (A), and thiolation (T)
domains, with the final module additionally housing a thioesterase (TE) domain responsible for cyclization
and release of the mature decapeptide [1] [2]. The TE domain facilitates the head-to-tail dimerization of two

pentapeptide units, resulting in the characteristic cyclic structure of Gramicidin S [1].
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The structural stability of Gramicidin S arises from its well-defined conformation, which has been
extensively characterized through X-ray crystallography and NMR spectroscopy [3]. The molecule forms a
double-stranded antiparallel B-sheet structure stabilized by four hydrogen bonds between the leucine and
valine residues of opposing strands [3]. Additionally, two hydrogen bonds form between the §-amino groups
of the ornithine residues and the carbonyl groups of the D-phenylalanine moieties [3]. This robust structural
framework, combined with the molecule's amphiphilic character—with hydrophobic amino acids (D-Phe,
Val, Leu) creating a nonpolar surface and charged ornithine residues contributing to hydrophilicity—enables

effective interaction with biological membranes and contributes to its potent antibiotic activity [1] [3].

Mechanism of Action and Biological Activities

Membrane Disruption and Antibacterial Activity

Gramicidin S exerts its primary antibacterial effect through a membrane-disrupting mechanism that
targets the lipid bilayer of bacterial cells [1] [3]. As an amphiphilic cationic peptide, GS interacts with the
negatively charged components of bacterial membranes through electrostatic attractions, followed by
insertion of its hydrophobic face into the lipid bilayer [3]. This insertion disrupts membrane integrity and
increases permeability, leading to the leakage of cellular contents and eventual cell death [3]. The interaction
between GS and bacterial membranes has been extensively studied using various biophysical techniques,
including 3'P and 2H NMR spectroscopy and differential scanning calorimetry, which have demonstrated that
GS strongly partitions into liquid-crystalline lipid bilayers, primarily localizing in the glycerol backbone

region beneath the polar headgroups but above the hydrocarbon chains [3].

The antibacterial spectrum of GS encompasses a broad range of microorganisms, including both Gram-
positive and Gram-negative bacteria as well as several pathogenic fungi [1] [5]. Particularly noteworthy is its
potent activity against multidrug-resistant pathogens, with studies demonstrating exceptional efficacy against
clinical strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, independent of
their resistance patterns or phenotypic variations [5]. GS has shown remarkable anti-biofilm activity,
completely eliminating mature biofilm cells of all studied strains at concentrations of 5x MIC (Minimum

Inhibitory Concentration), a feat not achieved by other antimicrobial peptides such as temporin L or IDR-
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1018 [5]. This robust activity against persistent and biofilm-forming cells positions GS as a promising

candidate for addressing challenging bacterial infections that are often refractory to conventional antibiotics.

Table 2: Antimicrobial Activity Profile of Gramicidin S Against Reference Strains

. . MIC Value ..
Bacterial Strain Potency Characteristics
(ng/mL)
Staphylococcus aureus (ATCC 4 Effective against methicillin-sensitive strains
29213)
Staphylococcus aureus (ATCC 4 Effective against methicillin-resistant strains
USA300) (MRSA)
Escherichia coli (ATCC 25922) 32 Moderate activity against Gram-negative
strains
Pseudomonas aeruginosa (ATCC 128 Limited activity
27853)
Klebsiella pneumoniae (ATCC 128 Limited activity
33495)
Acinetobacter baumannii (ATCC 8 Moderate activity
19606)
Enterococcus faecalis (clinical 4-8 Effective against vancomycin-resistant

strains)

strains

Antiviral Activity and Emerging Applications

Recent investigations have revealed that Gramicidin S possesses significant antiviral activity against
enveloped viruses, including SARS-CoV-2 [6]. This expanding therapeutic potential is particularly relevant
in the context of emerging viral pathogens and the need for broad-spectrum antiviral agents. In vitro studies
using Vero cells demonstrated that GS treatment effectively reduced SARS-CoV-2 viral load, with an ECso
value of 1.571 pg/mL, and achieved 99% viral reduction within 24 hours post-infection [6]. The proposed

mechanism for this antiviral activity involves disruption of the viral envelope, which is rich in lipid
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components that can be targeted by the membrane-active properties of GS [6]. Additionally, computational
analyses suggest that GS may have the ability to bind with the SARS-CoV-2 spike glycoprotein, potentially

inhibiting viral attachment and entry into host cells [6].

Proteomic studies of GS-treated, SARS-CoV-2 infected Vero cells have provided further insights into its
multimodal mechanism of action [6]. These investigations identified more than 250 differentially regulated
proteins compared to control infected cells, with GS treatment resulting in the downregulation of several
essential viral proteins, including ORF1lab, nucleocapsid phosphoprotein, and RNA-dependent RNA
polymerase [6]. The modulation of host cell pathways involved in metabolic processes and mRNA
processing suggests that GS may exert additional indirect antiviral effects beyond direct viral membrane
disruption [6]. This multifaceted activity against viral pathogens represents a promising expansion of GS's
therapeutic potential and justifies further investigation into its application as a broad-spectrum antiviral

agent.

Therapeutic Applications and Limitations

Current Clinical Use and Toxicity Profile

Despite its potent and broad-spectrum antimicrobial activity, the clinical application of Gramicidin S is
currently restricted to topical formulations due to its significant hemolytic toxicity against human red
blood cells [1] [3]. This limitation represents a major challenge for the systemic use of GS, as it demonstrates
poor selectivity between bacterial and mammalian membranes at therapeutic concentrations [3]. The
hemolytic activity of GS, with an HCso (concentration causing 50% hemolysis) of approximately 12.34
pg/mL, results in an unfavorable therapeutic index for systemic administration [7]. This cytotoxicity extends

beyond erythrocytes to various mammalian cell types, further constraining its clinical utility [3].

Currently, GS is employed in topical antimicrobial preparations for the treatment of skin and wound
infections, where its potent activity against Gram-positive pathogens is therapeutically valuable [1].
Additionally, it has been utilized as a spermicidal agent and for the management of genital ulcers caused by
sexually transmitted diseases [1]. In dental medicine, GS has found application in the treatment of oral

infections and endodontic procedures, where its localized administration minimizes systemic exposure [6].
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The historical success of GS in these limited applications demonstrates its potential efficacy when the

challenge of cytotoxicity can be circumscribed through targeted delivery.

Antibiofilm and Antipersister Activities

A particularly promising aspect of GS's therapeutic profile is its exceptional activity against bacterial
biofilms and persister cells [5]. Biofilm-associated infections represent a significant clinical challenge due
to their inherent resistance to conventional antibiotics, often leading to chronic and recurrent conditions. GS
has demonstrated superior efficacy in preventing biofilm formation and eradicating mature biofilms
compared to other antimicrobial peptides, including temporin L. and IDR-1018 [5]. This robust antibiofilm
activity is attributed to GS's elevated stability, pronounced cell-penetration ability, and capacity to

utilize multiple modes of antibacterial action [5].

The effectiveness of GS against persister cells—dormant bacterial subpopulations that exhibit multidrug
tolerance—is another noteworthy characteristic [5]. Studies have shown that GS accomplishes complete
killing of persister cells of S. aureus strains at 5x MIC, while for E. faecalis strains, only GS exhibits a rapid
bactericidal effect at this concentration [5]. This ability to target metabolically inactive bacterial populations
that are typically refractory to conventional antibiotics positions GS as a valuable template for developing
novel therapeutics against persistent and difficult-to-treat infections. The molecular basis for this activity
likely stems from GS's membrane-targeting mechanism, which does not require active bacterial metabolism

to exert its lethal effect, unlike many traditional antibiotics that target biosynthetic processes.

Experimental Protocols and Research Methodologies

Biosynthesis and Purification Methods

The production of Gramicidin S for research purposes can be accomplished through either biosynthetic
fermentation or chemical synthesis approaches. Biosynthetic production utilizes native or engineered
strains of Aneurinibacillus migulanus cultured in appropriate media, with GS secretion typically occurring
during the late logarithmic and stationary growth phases [5]. For chemical synthesis, GS is prepared using

standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (fluorenylmethyloxycarbonyl) or Boc
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(tert-butyloxycarbonyl) chemistry strategies [8]. The synthetic process requires an additional step of
cyclization in dilute solution following the cleavage of the linear decapeptide from the resin, which is

necessary to form the characteristic cyclic structure [5].

Purification of GS, regardless of the production method, is typically achieved through reversed-phase high-
performance liquid chromatography (RP-HPLC) [8] [5]. The cyclic structure and amphiphilic nature of
GS result in a characteristic retention profile that can be optimized using acetonitrile-water or methanol-
water gradients with acidic modifiers (typically 0.1% trifluoroacetic acid). Analytical characterization
includes liquid chromatography-mass spectrometry (LC-MS) for confirmation of molecular weight and
electrospray ionization mass spectrometry (ESI-MS) for structural verification [8]. For research
comparing synthetic and biosynthetically produced GS, no significant differences in biological activity have
been observed, though biosynthetic production is generally preferred for larger-scale preparations due to

efficiency considerations [5].
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Antimicrobial Activity Assessment

The evaluation of Gramicidin S's antibacterial potency follows standardized microbiological methods, with
minimum inhibitory concentration (MIC) determinations performed according to Clinical and Laboratory
Standards Institute (CLSI) guidelines [7] [5]. Broth microdilution assays in appropriate media (such as
Mueller-Hinton broth) provide quantitative assessment of antibacterial activity against reference strains and
clinical isolates. For bactericidal activity assessment, minimum bactericidal concentration (MBC)
determinations are conducted by subculturing from MIC wells onto solid media and quantifying viable

colonies [5].

Specialized assessments for anti-biofilm activity involve establishing mature biofilms in microtiter plates or
using flow cell systems, with subsequent treatment with GS and quantification of residual viable cells using
metabolic assays (e.g., XTT or resazurin) or colony counting [5]. Time-kill kinetics studies provide
information on the rate and extent of bactericidal activity, with samples taken at predetermined time points,
serially diluted, and plated for viable counting [5]. For antiviral assessment against SARS-CoV-2, plaque
reduction assays or viral load quantification by RT-qPCR in infected cell cultures (e.g., Vero cells) are
employed, with cytotoxicity simultaneously evaluated using MTT or similar cell viability assays to

determine selectivity indices [6].

Mechanism of Action Studies

Investigation of GS's mechanism of action employs a range of biophysical and computational approaches.
Membrane interaction studies utilize model lipid systems, including liposomes and supported lipid
bilayers, with techniques such as 3'P and 2H NMR spectroscopy providing information on membrane
perturbation and lipid phase behavior [3]. Differential scanning calorimetry (DSC) reveals the effects of
GS on lipid phase transition temperatures and thermodynamics [3]. Cyclic voltammetry with lipid
monolayer-coated electrodes offers insights into the membrane-perturbing properties of GS compared to

other antimicrobial peptides [5].

Computational approaches include molecular dynamics (MD) simulations to model the interaction of GS
with lipid bilayers, providing atomic-level detail on peptide orientation, membrane insertion, and resulting
bilayer disruption [8]. These simulations typically employ hydrated lipid bilayers of varying composition

(e.g., POPC for eukaryotic membranes or POPG/POPE for bacterial membranes) and run for tens to

© 2026 Smolecule. All rights reserved. 11/15 Tech Support


https://www.smolecule.com/products/s005212?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12108418/
https://www.nature.com/articles/s41598-019-54212-z
https://www.nature.com/articles/s41598-019-54212-z
https://www.nature.com/articles/s41598-019-54212-z
https://www.nature.com/articles/s41598-019-54212-z
https://pmc.ncbi.nlm.nih.gov/articles/PMC8891299/
https://www.sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology/gramicidin-s
https://www.sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology/gramicidin-s
https://www.nature.com/articles/s41598-019-54212-z
https://pmc.ncbi.nlm.nih.gov/articles/PMC12516685/
https://www.smolecule.com/products/s005212?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

hundreds of nanoseconds to capture stable interaction patterns [8]. Quantitative structure-activity
relationship (QSAR) studies, both 2D and 3D approaches, help correlate structural features of GS analogs
with biological activity, identifying key descriptors such as lipophilicity (ALogP), hydrogen bond acceptor
count, molecular polar surface area, and LUMO eigenvalues that influence antimicrobial potency and

selectivity [9].
Recent Advances and Future Perspectives

Structural Modifications and Analog Development

Recent research efforts have focused on addressing the cytotoxicity limitations of Gramicidin S through
rational design of structural analogs with improved therapeutic indices [8] [7]. These approaches aim to
fine-tune the balance between hydrophobicity and cationicity, which governs the selectivity of GS for
bacterial versus mammalian membranes [7]. Successful strategies have included the selective incorporation
of D-arginine and tryptophan residues, which has yielded analogs with enhanced activity against Gram-
negative pathogens while significantly reducing hemolytic toxicity [7]. One promising derivative, designated
Peptide 8 in recent studies, demonstrated a 10-fold improvement in therapeutic index against E. coli

compared to native GS (MIC: 8 pg/mL; TI: 4.10 versus GS MIC: 32 pg/mL; TT: 0.38) [7].

Novel peptide stapling approaches have been employed to modulate the conformational rigidity of GS
analogs and investigate the relationship between structural constraint and biological activity [8]. These
strategies include cysteine-based side-chain stapling with variable-length bridges, such as perfluoroaryl- and
disulfide-stapled analogs, which impose additional conformational constraints on the already cyclized GS
scaffold [8]. Interestingly, increased conformational flexibility in linear GS analogs has been associated with
broader-spectrum activity, including enhanced efficacy against Gram-negative strains, and improved safety
profiles [8]. Molecular dynamics simulations indicate that only flexible or moderately rigid analogs

effectively interact with membrane models, providing insights for future design principles [8].

Table 3: Promising Gramicidin S Derivatives and Their Improved Properties
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. Structural . . . Hemolytic Therapeutic
Derivative S Antibacterial Activity o
Modification Toxicity Index
Native GS Reference MIC: 4-128 pg/mL HCso: 12.34 0.38 (E. coli)
compound (species-dependent) pg/mL
Peptide 1  Four Tle residues 2-fold increased vs A. Increased 1.48 (A.
baumannii baumannii)
Peptide 8  DArg/Trp MIC: 8 pg/mL (E. coli) HCso: 32.81 4.10 (E. coli)
incorporation pg/mL
Peptide 9  Optimized 8-fold vs K. pneumoniae Reduced 25-fold
cationicity improvement
GSC-FB Perfluoroaryl Retained vs Gram-positive Significantly Improved
stapling reduced selectivity
GS-L Linear flexible Broad-spectrum including Reduced Enhanced safety

analog Gram-negative profile

Delivery Strategies and Clinical Translation

Advancements in peptide delivery platforms offer promising avenues to overcome the current limitations
of Gramicidin S for systemic applications [10]. Innovative approaches include cell-targeting peptide
(CTP)-based platforms and peptide-drug conjugates (PDCs) that enhance specificity for bacterial
infections while minimizing off-target effects on host cells [10]. These targeted delivery systems leverage the
structural stability and potent membrane activity of GS while potentially mitigating its cytotoxic side effects

through selective accumulation at infection sites.

The growing understanding of GS's multimodal mechanism of action, including its recently demonstrated
antiviral activity against SARS-CoV-2, positions this classic antimicrobial peptide as a valuable template for
developing novel anti-infective agents [6]. Future research directions will likely focus on further optimizing
the therapeutic index through additional structural modifications, developing sophisticated delivery systems
for targeted administration, and exploring potential applications beyond traditional antimicrobial indications,

including as anti-biofilm agents for medical device coatings and as antiviral therapeutics against
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enveloped viruses [6] [5]. The continued investigation of GS and its derivatives represents a promising

frontier in addressing the escalating challenge of antimicrobial resistance and emerging viral pathogens.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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